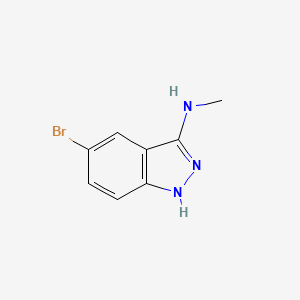

5-bromo-N-methyl-1H-indazol-3-amine

Description

Properties

IUPAC Name |

5-bromo-N-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLPEJUNPPZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Using Methyl Iodide

Methylation of 5-bromo-1H-indazol-3-amine (Compound A ) is a common approach. In one protocol, A reacts with methyl iodide in dimethylformamide (DMF) under basic conditions (NaH, 0–25°C, 2–4 hours), yielding 5-bromo-N-methyl-1H-indazol-3-amine (Compound B ) with 75–85% efficiency. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >98% purity.

Optimization Data :

Reductive Amination with Formaldehyde

An alternative employs formaldehyde and sodium cyanoborohydride in methanol (pH 5–6, 12 hours), achieving 68% yield. While milder, this method requires strict pH control to avoid over-alkylation.

Cyclization of Substituted Benzonitrile Derivatives

Hydrazine-Mediated Cyclization

5-Bromo-2-fluorobenzonitrile (Compound C ) reacts with methylhydrazine in ethanol (reflux, 4 hours) to form B in 92–99.5% yield. The mechanism involves nucleophilic aromatic substitution (SNAr) at the fluorine position, followed by cyclization.

Key Variables :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the reaction, achieving 95% yield with reduced side products. This method is scalable for gram-scale production.

Suzuki Coupling Approaches

Boronic Acid Coupling

Aryl boronic esters react with 3-amino-5-bromo-1-methyl-1H-indazole under Pd catalysis (PdCl₂(dppf), Cs₂CO₃, 1,4-dioxane/H₂O, 90°C). This route modifies the bromine position post-cyclization, enabling derivatives with varied substituents.

Example :

-

Suzuki coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-N-methyl-1H-indazol-3-amine (87% yield).

Bromination Strategies

Direct Bromination of Indazole Cores

N-Bromosuccinimide (NBS) in DMF (−5°C to 40°C) selectively brominates 5-nitro-1H-indazole at the 3-position, followed by nitro reduction to yield A . Total yield: 78% over two steps.

Regioselectivity Control :

Tribromooxyphosphorus Bromination

Tribromooxyphosphorus (POBr₃) in acetonitrile (reflux, 6 hours) brominates 1-methylindazole-3-amine, achieving 85% yield. This method is less common due to handling challenges.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H).

Industrial Scalability and Challenges

Continuous Flow Synthesis

A two-step continuous process achieves 89% yield:

Byproduct Management

-

N2-Methyl Isomers : Controlled by steric hindrance (bulky bases like LiHMDS reduce isomerization).

-

Dibrominated Products : Minimized using NBS (1.07 equiv) at 25°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Methylation | 82 | 98 | High | $$ |

| Hydrazine Cyclization | 99.5 | 99 | Moderate | $ |

| Suzuki Coupling | 87 | 97 | Low | $$$ |

| Microwave Synthesis | 95 | 99 | High | $$ |

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies :

5-Bromo-N-methyl-1H-indazol-3-amine is particularly valuable in the synthesis of anti-cancer drugs. Its ability to inhibit specific protein kinases makes it a crucial intermediate for developing targeted therapies aimed at various cancers. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in human cancer cell lines, such as K562 (chronic myeloid leukemia) and A549 (lung cancer) .

Case Study :

A recent investigation evaluated a series of indazole derivatives, including this compound, for their antiproliferative activity against several cancer cell lines. One derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong potential for therapeutic application .

Biochemical Research

Molecular Pathways and Mechanisms :

This compound is utilized to study various signal transduction pathways, enhancing the understanding of cellular mechanisms and disease processes. It aids researchers in identifying potential therapeutic targets by elucidating the roles of different proteins in disease progression.

Example Application :

In biochemical assays, this compound has been used to explore apoptosis pathways and cell cycle regulation, particularly through its interactions with Bcl2 family members and the p53/MDM2 pathway .

Material Science

Organic Semiconductors :

The unique electronic properties of this compound make it suitable for developing organic semiconductors. Its incorporation into novel materials can lead to advancements in electronic devices.

Research Findings :

Studies have shown that the compound can be modified to enhance its electronic properties, making it a promising candidate for applications in organic photovoltaics and flexible electronics .

Diagnostics

Diagnostic Agents :

This compound plays a role in formulating diagnostic assays that enhance the detection sensitivity of biomarkers associated with various diseases. Its chemical properties facilitate the development of imaging agents used in medical diagnostics.

Application Example :

Research has indicated that derivatives of this compound can be integrated into diagnostic tools for improved imaging techniques, potentially aiding early disease detection .

Agrochemical Applications

Pest Control Solutions :

There is ongoing research into using this compound for developing environmentally friendly agrochemicals. Its effectiveness in controlling pests while minimizing ecological impact is being explored.

Study Insights :

Initial studies suggest that formulations based on this compound may offer more effective solutions for pest management compared to traditional chemicals, aligning with sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer drug synthesis | IC50 values indicating effectiveness against cancer cells |

| Biochemical Research | Study of cellular mechanisms and pathways | Insights into apoptosis and cell cycle regulation |

| Material Science | Development of organic semiconductors | Enhanced electronic properties for device applications |

| Diagnostics | Formulation of diagnostic agents | Improved sensitivity in biomarker detection |

| Agrochemical Applications | Development of eco-friendly pest control solutions | Potential for effective pest management |

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact mechanism may vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs in the Benzoimidazole Family

describes N-arylated 5-bromo-benzo[d]imidazol-2-amine derivatives (e.g., 1a–1f ) with varying aryl substituents. Key comparisons include:

| Compound | Substituent (N-1) | Molecular Formula | % Yield | Key NMR Data (¹H, δ ppm) | Elemental Analysis (C/H/N) |

|---|---|---|---|---|---|

| 1a (p-tolyl) | 4-methylphenyl | C₁₄H₁₂BrN₃ | 72% | 7.86 (d, J=6.9 Hz), 2.34 (s, CH₃) | C:55.72, H:4.09, N:13.88 |

| 1b (4-OCH₃) | 4-methoxyphenyl | C₁₄H₁₂BrN₃O | 68% | 7.93 (d, J=7.9 Hz), 3.80 (s, OCH₃) | C:52.83, H:3.86, N:13.25 |

| 1f (thiophene) | Thiophen-3-yl | C₁₁H₈BrN₃S | 65% | 7.82 (s), 6.98 (s, NH₂) | C:44.98, H:2.76, N:14.25 |

Key Findings :

Indole and Imidazole Derivatives

highlights 5-bromoindole-imidazole hybrids (e.g., 34 , 35 ) synthesized via condensation reactions. These compounds differ in substitution patterns:

| Compound | Core Structure | Melting Point | IR (C-Br stretch) | Molecular Formula |

|---|---|---|---|---|

| 34 | Indole-imidazole | 141–142°C | ~530 cm⁻¹ | C₂₁H₁₈BrN₃O₂ |

| 35 | 6-Bromoindole-imidazole | 133–134°C | ~530 cm⁻¹ | C₂₁H₁₈BrN₃O₂ |

Key Findings :

Positional Isomers and Functional Group Variants

- 5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1): A positional isomer with the amine at position 4 instead of 3. This compound has a purity of 97% and a molecular formula of C₇H₆BrN₃ , indicating reduced steric bulk compared to the methylated target compound .

- 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2): Replaces the amine at position 3 with an isopropyl group, increasing hydrophobicity (95% purity) .

Biological Activity

5-Bromo-N-methyl-1H-indazol-3-amine is a compound that belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a pyrazole ring with a benzene ring. The presence of both bromine and N-methyl groups contributes to its distinct chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit various kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and other diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : The compound has shown the ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective potency .

- Mechanistic Insights : Studies suggest that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways, including those involving protein kinase B (PKB/Akt) which plays a crucial role in cell growth and survival .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit antimicrobial effects against various pathogens, although further research is needed to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-indazole-3-amine | Lacks bromine and methyl groups | Different activity profile |

| 5-bromo-1H-indazole | Contains bromine but lacks N-methyl group | Varies in reactivity |

| N-methyl-1H-indazole-3-amine | Lacks bromine | Different biological interactions |

This comparison highlights how structural variations influence the biological activity of indazole derivatives.

Study on Anticancer Activity

In a recent study published in MDPI, derivatives based on similar indazole scaffolds were evaluated for their anticancer properties. Specifically, compounds with a similar structure to this compound demonstrated significant inhibitory effects on breast cancer cells (MCF-7) with IC50 values as low as 2.93 ± 0.47 µM . These findings support the potential use of this compound in developing new anticancer therapies.

Mechanistic Study on PKB Modulation

Another study focused on the modulation of PKB signaling pathways by this compound. The research indicated that the compound could effectively inhibit PKB activation, leading to reduced cell survival in cancer models. This highlights its potential as a therapeutic agent targeting critical survival pathways in tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-methyl-1H-indazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems. For example, a related indazole derivative was synthesized using CuI as a catalyst, with a 50% yield after flash column chromatography (70:30 ethyl acetate/hexane) . Key parameters include solvent polarity, catalyst loading, and reaction time. Characterization typically involves -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the indazole core and substituents. For instance, -NMR can distinguish the N-methyl group (δ ~3.0 ppm) and aromatic protons. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight confirmation, as demonstrated for a similar compound (m/z 427.0757 [M+H]) . Thin-layer chromatography (TLC) with R values (e.g., 0.30 in ethyl acetate/hexane) aids in monitoring reaction progress .

Q. What are the primary pharmacological targets of this compound?

- Methodological Answer : The compound has shown activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), relevant to Alzheimer’s disease. In vitro assays using enzyme inhibition protocols (e.g., Ellman’s method for AChE) are standard. Selectivity is assessed via comparative IC values against related targets (e.g., 5-HT receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for multitarget therapies?

- Methodological Answer : SAR analysis involves systematic modifications to the indazole core and substituents. For example, replacing the bromo group with electron-withdrawing groups (e.g., -CF) may enhance receptor binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like MAO-B or 5-HT receptors . In vivo validation in transgenic rodent models (e.g., APP/PS1 mice for Alzheimer’s) further refines lead compounds .

Q. What experimental strategies address contradictory data in pharmacological evaluations?

- Methodological Answer : Contradictions (e.g., varying IC values across studies) require rigorous statistical validation. Triangulate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Reproducibility is enhanced by open-data practices, such as depositing raw datasets in public repositories (e.g., Zenodo) . Meta-analyses of independent studies can resolve discrepancies, as seen in receptor-binding studies for related indazoles .

Q. How are in vivo pharmacokinetic and toxicity profiles assessed for this compound derivatives?

- Methodological Answer : Advanced protocols include:

- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models after oral/intravenous administration. Key parameters: bioavailability (), half-life ().

- Toxicity : Acute toxicity (OECD 423) and genotoxicity (Ames test) are evaluated. For neuroactive compounds, locomotor assays (e.g., open-field tests) assess behavioral side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.